molecular formula C11H6BrF3 B2436479 2-Bromo-6-trifluoromethylnaphthalene CAS No. 853017-60-4

2-Bromo-6-trifluoromethylnaphthalene

Cat. No. B2436479
CAS RN: 853017-60-4
M. Wt: 275.068
InChI Key: QAPILDOVQQYRIG-UHFFFAOYSA-N
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Description

2-Bromo-6-trifluoromethylnaphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.0645496 . This compound is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-trifluoromethylnaphthalene consists of a naphthalene core substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position . The presence of these substituents can significantly influence the chemical properties and reactivity of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-6-trifluoromethylnaphthalene are not available, it’s likely that this compound can undergo various types of organic reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, and the trifluoromethyl group can influence the electronic properties of the molecule .

Scientific Research Applications

Synthesis and Environmental Concerns 2-Bromo-6-trifluoromethylnaphthalene serves as an important intermediate in various chemical syntheses. For instance, it's utilized in the preparation of non-steroidal anti-inflammatory agents. However, the synthesis methods often involve reagents like dimethyl sulfate and methyl iodide, raising environmental and toxicological concerns due to their carcinogenic risks and volatility. As a response, more environmentally benign substitutes like dimethyl carbonate are being explored, which produce only carbon dioxide and methanol as by-products (Xu & He, 2010).

Potential in Anticancer Drug Development Recent studies highlight the compound's potential in the realm of pharmaceuticals, particularly in cancer treatment. Spectroscopic and molecular docking studies suggest that 2-Bromo-6-trifluoromethylnaphthalene exhibits anti-cancer activities, with specific research indicating its ability to bind to proteins involved in cancer progression. This binding affinity, coupled with its satisfactory drug-like properties and lower toxicity, underscores its potential as a basis for developing new anticancer drugs (Saji et al., 2021).

Applications in Material Sciences The compound's derivatives are also gaining attention in material science. For instance, the synthesis of 6-Bromo-2, 3-Dicyanonaphthalene, derived from similar compounds, is crucial for preparing naphthalocyanine compounds, which are significant in various industrial applications due to their chemical stability and electronic properties. Advances in synthesis methods are enhancing yields and reducing costs, making these compounds more accessible for broader applications (Wei, 2001).

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPILDOVQQYRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-trifluoromethylnaphthalene

Synthesis routes and methods

Procedure details

2-Bromo-6-(trifluoromethyl)-1,4-dihydro-1,4-epoxynaphthalene (624 mg, 2.14 mmol) and sodium iodide (980 mg, 6.54 mmol) were dissolved in 13 mL of dry acetonitrile and trimethylsilyl chloride (0.823 mL, 6.54 mmol) added. The resultant mixture was stirred at ambient temperature for 3.5 h, poured into hexanes, and the organic layer washed successively with two portions of water and one portion of brine. The organic layer was dried over magnesium sulfate, concentrated in vacuo, and the residue purified by flash column chromatography (SiO2, 5% ethyl acetate/hexanes) to give 2-bromo-6-(trifluoromethyl)naphthalene as a white solid. 1H NMR (500 MHz, CDCl3) δ: 8.15 (s, 1H); 8.11 (s, 1H); 7.89 (d, J=8.7 Hz, 1H); 7.83 (d, J=8.7 Hz, 1H); 7.70 (dd, J=1.6, 8.7 Hz, 1H); 7.69 (dd, J=1.8, 8.7 Hz, 1H).
Name
2-Bromo-6-(trifluoromethyl)-1,4-dihydro-1,4-epoxynaphthalene
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.823 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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